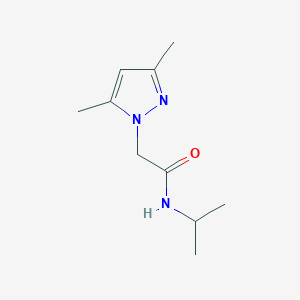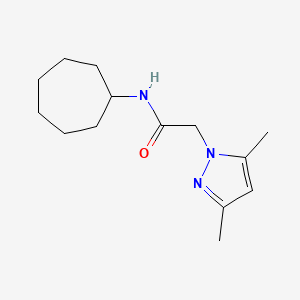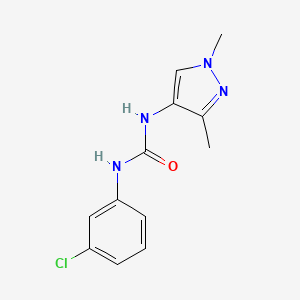
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in medicinal chemistry as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is not fully understood, but it has been suggested to act through inhibition of enzymes involved in the growth and proliferation of cancer cells. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been shown to have antioxidant and anti-inflammatory effects, which may have potential benefits for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. Another direction is the exploration of its potential use as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be used as a building block for the synthesis of new materials with potential applications in various fields, including catalysis and sensing.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide involves the reaction of 3,5-dimethylpyrazole with isopropylamine and acetyl chloride. The product is then purified through recrystallization. The yield of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)11-10(14)6-13-9(4)5-8(3)12-13/h5,7H,6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNYARCCYIXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)
